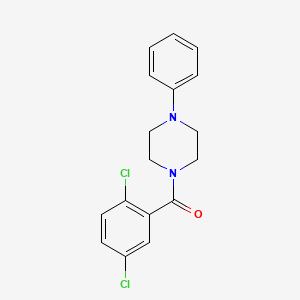

![molecular formula C17H11ClO5 B5522106 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including those related to "7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one," often involves photochemical processes or multi-component reactions. For instance, a study demonstrated the photo-reorganization of chromen-4-ones under UV light, leading to the formation of angular pentacyclic compounds, showcasing a method that could potentially be adapted for the synthesis of related compounds (Dalai et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure of chromen-2-one derivatives is crucial for exploring their chemical behavior and potential applications. Studies involving X-ray crystallography provide detailed insights into the arrangement of atoms within these molecules, which is essential for rationalizing their reactivity and interactions with biological targets (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in a variety of chemical reactions, offering pathways to synthesize a wide array of compounds. For example, reactions with phosphorus ylides under phase-transfer catalysis conditions afford benzopyranooxazoles, highlighting the versatility of chromen-2-ones in organic synthesis (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of "7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one" and related compounds, such as solubility, melting point, and crystalline structure, are fundamental for their practical applications. These properties can be influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of chromen-2-one derivatives in chemical reactions and biological systems. For instance, studies have explored the synthesis and reactivity of various chromen-2-one derivatives under different conditions, providing insights into their potential as pharmaceuticals or materials (Brahmachari & Nayek, 2017).

科学的研究の応用

Synthetic Procedures and Pharmacological Importance

6$H$-Benzo[$c$]chromen-6-ones, closely related to 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one, are core structures in secondary metabolites with significant pharmacological relevance. Due to limited natural production, synthetic procedures for these compounds have been explored, involving Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and more, aiming at efficient and straightforward methods suitable for pharmacological applications (Mazimba, 2016).

Anticancer Drug Development

A detailed review of synthesized compounds for potential anticancer drugs highlights structures similar to 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one. Among numerous compounds, those classified as 3-styrylchromones and 3-styryl-2H-chromenes showed high tumor specificity and reduced keratinocyte toxicity, indicating a promising pathway for developing new anticancer medications with fewer side effects (Sugita et al., 2017).

Environmental Impacts and Treatment

The occurrence, fate, and behavior of compounds with similar structures in aquatic environments have been reviewed, focusing on their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. These insights are crucial for understanding the environmental impact of such compounds and developing sustainable management strategies (Haman et al., 2015).

Role as Corrosion Inhibitors

Research into quinoline derivatives, closely related to the compound , has demonstrated their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. This property suggests potential industrial applications in protecting metals from corrosion, highlighting the versatility of these compounds beyond biological effects (Verma et al., 2020).

特性

IUPAC Name |

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO5/c18-13-7-16-15(21-9-22-16)5-11(13)8-20-12-3-1-10-2-4-17(19)23-14(10)6-12/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQRYOQXLBLIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C=CC(=O)O4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)

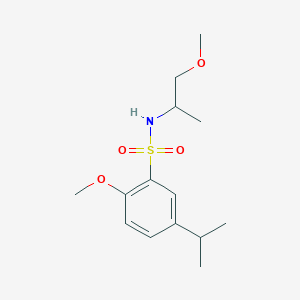

![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)

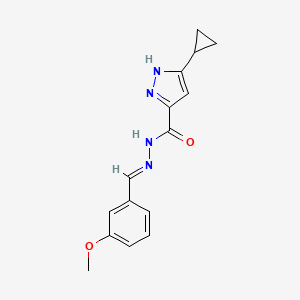

![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)

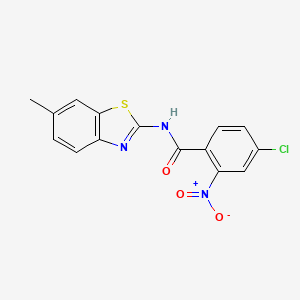

![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)